molecular formula C19H23N9O2 B605262 AKI603

AKI603

カタログ番号: B605262
分子量: 409.4 g/mol
InChIキー: UNKOUVAYOLLXER-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

AKI603 is a novel Aurora A Kinase Inhibitor, Induces Cellular Senescence in Chronic Myeloid Leukemia Cells Harboring T315I Mutation.

生物活性

AKI603 is a novel small molecule inhibitor targeting Aurora kinase A (AurA), a serine/threonine kinase involved in the regulation of cell division. This compound has shown significant potential in treating various cancers, particularly chronic myeloid leukemia (CML), especially in cases resistant to traditional therapies like imatinib. This article explores the biological activity of this compound, focusing on its mechanism of action, efficacy in preclinical studies, and its potential therapeutic applications.

This compound exerts its effects primarily through the inhibition of AurA, leading to several downstream biological responses:

  • Cell Cycle Arrest : this compound induces G2/M phase cell cycle arrest, which is crucial for preventing cancer cell proliferation. This arrest is associated with polyploidy accumulation, where cells acquire multiple sets of chromosomes, thereby inhibiting their ability to divide effectively .
  • Induction of Senescence : The compound has been shown to induce cellular senescence in leukemic cells. This process is characterized by permanent cell cycle arrest and is often accompanied by an increase in reactive oxygen species (ROS) levels, contributing to the anti-proliferative effects observed with this compound treatment .
  • Inhibition of Tumor Initiating Cells (TICs) : this compound effectively reduces the population of TICs in breast cancer cell lines, indicating its potential utility in targeting cancer stem cells that contribute to tumor recurrence and metastasis .

In Vitro Studies

Numerous studies have demonstrated the potent anti-cancer activity of this compound against various leukemic cell lines:

  • IC50 Values : In vitro assays revealed that this compound has an IC50 value of approximately 12.3 nM against AurA kinase activity. This indicates a high potency in inhibiting AurA compared to other kinase inhibitors .
  • Cell Proliferation : In CML cell lines such as KBM5 and KBM5-T315I, treatment with this compound led to significant decreases in cell viability. For instance, at a concentration of 5.0 μM, cell viability dropped to 25% in KBM5 cells and 40.7% in KBM5-T315I cells after 48 hours of treatment .

In Vivo Studies

The efficacy of this compound has also been evaluated using xenograft models:

  • Tumor Growth Inhibition : In nude mice bearing KBM5-T315I xenograft tumors, treatment with this compound resulted in significantly smaller tumor sizes compared to vehicle-treated controls. For example, tumors treated with 12.5 mg/kg this compound measured 699.3 mm³ versus 2877.3 mm³ for controls .

Case Studies

Several case studies have highlighted the potential clinical applications of this compound:

  • Overcoming Imatinib Resistance : A study showed that this compound effectively inhibited proliferation and colony formation in imatinib-resistant CML cells by targeting AurA activity, providing a promising strategy for patients who have developed resistance to standard therapies .
  • Induction of Senescence : The induction of senescence was confirmed through assays measuring β-galactosidase activity, revealing that a significant percentage of treated cells exhibited senescent characteristics after exposure to this compound .

Summary Table of Findings

Parameter This compound Effects
Target Kinase Aurora Kinase A (AurA)
IC50 Value 12.3 nM
Cell Lines Tested CML (KBM5, KBM5-T315I), AML, ALL
Mechanism G2/M phase arrest, induction of senescence
In Vivo Efficacy Significant tumor size reduction in xenografts
Resistance Overcome Effective against imatinib-resistant cells

科学的研究の応用

Chronic Myeloid Leukemia (CML)

AKI603 has been extensively studied for its effects on CML, particularly on imatinib-resistant strains. The emergence of resistance to imatinib is a significant challenge in CML treatment, with resistance occurring in 20-40% of cases . this compound has demonstrated strong anti-proliferative activity in leukemic cells, inhibiting cell proliferation and colony formation capacities by inducing cell cycle arrest with polyploidy accumulation .

Case Study: In Vitro and In Vivo Efficacy

  • In Vitro Studies : this compound was tested on various CML cell lines, including K562 and KBM5-T315I cells. The results indicated that this compound effectively induced cellular senescence and inhibited proliferation without causing significant apoptosis .
  • In Vivo Studies : In xenograft models using KBM5-T315I cells, this compound treatment resulted in significantly reduced tumor growth compared to control groups. Tumor sizes in treated groups were markedly smaller than those in vehicle-treated groups, demonstrating its potential as a therapeutic agent against resistant CML .

Solid Tumors

This compound has also shown efficacy against solid tumors, including breast cancer. It inhibits proliferation in breast cancer cell lines and has been reported to abolish the enrichment of tumor-initiating cells induced by chemotherapy agents such as epirubicin .

Comparative Analysis of Kinase Inhibitors

Compound NameTarget KinaseIC50 ValueUnique Features
This compoundAurora kinase A12.3 nMInduces senescence in CML cells; effective against resistant strains
PW21Aurora kinase A6.0 nMPromotes apoptosis via NF-κB pathway inhibition
AZD1152Aurora kinase B0.5 nMSelective for Aurora B; used primarily in hematological malignancies
MLN8237Aurora kinase A50 nMAdvanced clinical trials; shows efficacy in various solid tumors

This compound stands out due to its potent selectivity towards Aurora kinase A and its unique ability to induce cellular senescence specifically in resistant CML cells, making it a promising candidate for future cancer therapies .

Induction of Cellular Senescence

One of the notable effects of this compound is its ability to induce cellular senescence, which is characterized by permanent cell cycle arrest. This phenomenon was observed across different studies where this compound treatment led to increased levels of reactive oxygen species (ROS) and morphological changes consistent with senescence . The induction of senescence is particularly beneficial as it may prevent the proliferation of resistant cancer cells.

特性

IUPAC Name

6-(4-methylpiperazin-1-yl)-4-N-(5-methyl-1H-pyrazol-3-yl)-2-N-(4-nitrophenyl)pyrimidine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N9O2/c1-13-11-17(25-24-13)21-16-12-18(27-9-7-26(2)8-10-27)23-19(22-16)20-14-3-5-15(6-4-14)28(29)30/h3-6,11-12H,7-10H2,1-2H3,(H3,20,21,22,23,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNKOUVAYOLLXER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)NC2=CC(=NC(=N2)NC3=CC=C(C=C3)[N+](=O)[O-])N4CCN(CC4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N9O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
AKI603
Reactant of Route 2
Reactant of Route 2
AKI603
Reactant of Route 3
AKI603
Reactant of Route 4
Reactant of Route 4
AKI603
Reactant of Route 5
Reactant of Route 5
AKI603
Reactant of Route 6
Reactant of Route 6
AKI603

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。